Aluminate(1-), tetrachloro-, lithium, (T-4)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium Batteries

Specific Scientific Field: Electrochemistry and energy storage.

Summary: Lithium tetrachloroaluminate is used in some lithium batteries. Specifically, a solution of lithium tetrachloroaluminate in thionyl chloride serves as the liquid cathode and electrolyte in these batteries. For example, the lithium-thionyl chloride cell utilizes this formulation. Another cathode-electrolyte combination involves lithium tetrachloroaluminate, thionyl chloride, sulfur dioxide, and bromine .

Experimental Procedures: The battery system design involves using Li and LiCoO~2~ as the electrodes in a LiAlCl~4~-in-SO~2~ liquid electrolyte. Researchers study cell performance characteristics and reaction products of LiAlCl~4~ and LiGaCl~4~ in various battery systems. The experimental procedures include assembling the battery, characterizing its performance, and analyzing the reaction products .

Lightweight Materials

Specific Scientific Field: Materials science and engineering.

Summary: Lithium tetrachloroaluminate is extensively used in many industrial applications where a strong, light, and easily constructed material is needed. Although it has only 60% of the electrical conductivity of copper, it is still employed in electrical transmission lines due to its remarkable lightweight properties .

Experimental Procedures: Researchers study the mechanical properties, thermal stability, and corrosion resistance of materials containing lithium tetrachloroaluminate. They investigate its behavior under different conditions, such as temperature variations and exposure to corrosive environments.

Results: The incorporation of lithium tetrachloroaluminate into lightweight materials contributes to their overall strength and durability. Its use in electrical transmission lines reduces weight while maintaining acceptable electrical conductivity levels .

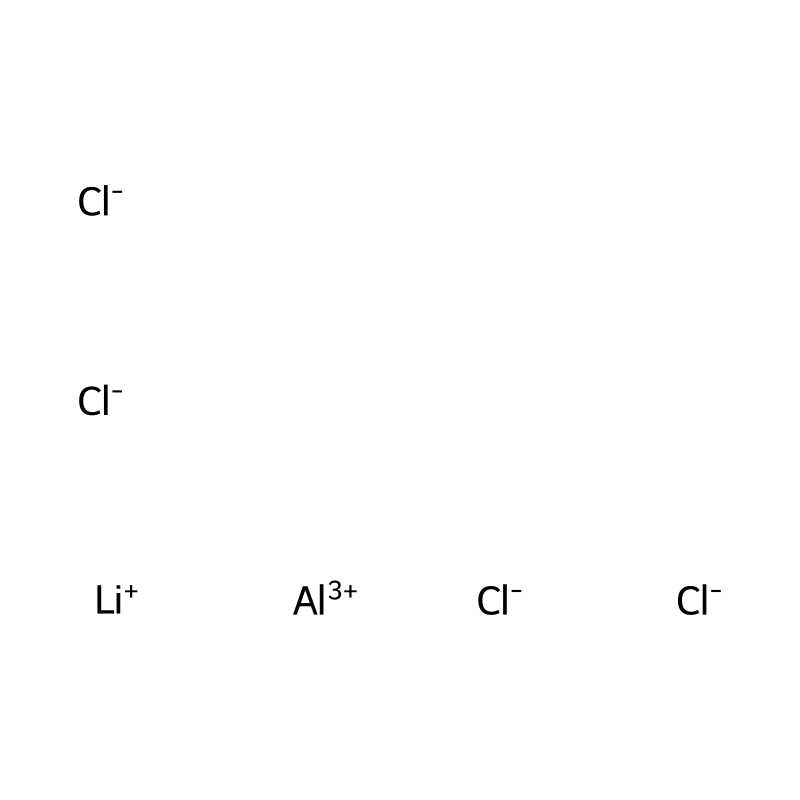

Aluminate(1-), tetrachloro-, lithium, commonly referred to as lithium tetrachloroaluminate, is a chemical compound with the formula AlCl₄Li. It is characterized as a white solid and is notable for its high reactivity. The compound consists of a tetrachloroaluminate anion (AlCl₄⁻) coordinated with a lithium cation (Li⁺). The tetrahedral geometry of the tetrachloroaluminate ion resembles that of carbon tetrachloride, indicating significant structural similarities between these compounds .

Lithium tetrachloroaluminate can be synthesized through several methods:

- Direct Reaction: It can be produced by reacting lithium chloride with aluminum chloride in a controlled environment.

- Solvent-Based Methods: Synthesis may also occur in non-aqueous solvents where lithium and aluminum chlorides interact under specific conditions.

- Temperature Control: The reaction temperature is critical; typically, it should not exceed 270 °C to ensure stability and yield .

Lithium tetrachloroaluminate has various applications:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.

- Electrolytes: Due to its ionic nature, it is utilized in non-aqueous electrolytes for batteries, enhancing their efficiency and performance .

- Chemical Synthesis: The compound aids in synthesizing complex organic molecules, making it valuable in pharmaceutical and materials science.

Lithium tetrachloroaluminate shares similarities with other aluminum-based compounds but possesses unique characteristics due to its specific anionic and cationic components. Here are some similar compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Common Lewis acid used in Friedel-Crafts |

| Tetrachlorogallate(1-) | GaCl₄⁻ | Similar tetrahedral structure; gallium-based |

| Aluminum Bromide | AlBr₃ | Similar reactivity but with bromine |

Uniqueness: Lithium tetrachloroaluminate stands out due to its combination of lithium cation and tetrachloroaluminate anion, which allows for specific catalytic activities not found in other aluminum halides. Its application in non-aqueous electrolytes also differentiates it from other similar compounds .

Early Discoveries and Structural Characterization

The first systematic studies of lithium tetrachloroaluminate date back to the 1970s, with Mairesse et al. (1977) reporting its monoclinic polymorph (mP24, P2₁/c) through X-ray diffraction. This work established the compound’s structure as a distorted hexagonal closest packing of chloride anions, with lithium ions occupying octahedral sites. Subsequent investigations by Weppner and Huggins (1976) highlighted its ionic conductivity, noting a room-temperature conductivity of ~10⁻⁴ S·cm⁻¹ in the solid state.

Polymorphism and Metastable Phases

A breakthrough in structural research occurred in 2017 with the discovery of a second polymorph (oP12, Pmn2₁) synthesized via para-xylene-mediated crystallization. This orthorhombic modification features tetrahedral coordination for lithium and aluminum ions, with a defect wurtz-stannite-type structure. Key differences between polymorphs include:

| Property | Monoclinic (mP24) | Orthorhombic (oP12) |

|---|---|---|

| Coordination of Li⁺ | Octahedral | Tetrahedral |

| Density (g/cm³) | 1.98 | 1.89 |

| Melting Point (°C) | 146 | 148 |

| Stability | Thermodynamically stable | Metastable |

The orthorhombic form recrystallizes into the monoclinic structure upon melting, underscoring its transient nature.

Mechanochemical Synthesis Approaches

Ball Milling Techniques

Mechanochemical synthesis has emerged as a highly effective method for producing lithium tetrachloroaluminate compounds through direct ball milling of component binary halides under inert atmosphere conditions [2]. The mechanochemical approach enables the synthesis of high-purity lithium tetrachloroaluminate powders in a single step without requiring heating, which represents a significant advancement over traditional thermal methods [2]. This technique has proven particularly valuable for synthesizing compounds that cannot be isolated through conventional thermal routes [2].

The ball milling process involves the controlled mechanical activation of lithium chloride and aluminum trichloride precursors, where the mechanical energy input facilitates the formation of the tetrachloroaluminate complex [2]. Recent studies have demonstrated that mechanochemical synthesis produces materials with appreciable lithium-ionic conductivity and enhanced defect formation compared to thermally synthesized counterparts [2]. The process operates at ambient temperature, eliminating the need for high-temperature processing that can lead to decomposition or unwanted side reactions [2].

High-energy ball milling has become one of the mainstream methods for solid electrolyte synthesis, as it refines raw materials through impact between milling balls and starting materials, providing the activation energy required for reaction while significantly reducing preparation time [6]. The technique involves two primary approaches: direct ball milling methods that require no additional processing of materials, and two-step ball milling methods where initial processing at lower speeds is followed by high-speed milling at higher ball-to-material ratios [6].

Process Optimization Parameters

The optimization of mechanochemical synthesis parameters is crucial for achieving high-quality lithium tetrachloroaluminate products. Key process variables include milling time, ball-to-powder ratio, and milling speed, which must be carefully controlled to maximize yield and product quality [28]. Research has shown that milling frequency, ball diameter, and milling ball filling degree have significant influences on reaction outcomes [22].

For optimal synthesis conditions, studies indicate that higher rotation frequencies, smaller ball diameters, and milling beakers with larger diameters are advantageous for the reaction [22]. The optimal milling ball filling degree is approximately thirty percent of the total milling beaker volume, independent of reaction scale or conditions [22]. Temperature control during milling is essential, as excessive heat generation can lead to premature decomposition or phase transitions [22].

Process parameter optimization studies have revealed that the choice of milling media, atmosphere control, and timing significantly impact the structural and electrical properties of the final product [16]. The mechanochemical process can be described as mechanical deformation followed by fine-grinding, amorphization, and reagglomeration, with lattice defects being induced and outer particle shells becoming amorphous [16]. These defect structures and mixture of oxidation states are believed to be critical for the electrochemical properties of the final material [16].

Scaling Considerations

Scaling mechanochemical synthesis from laboratory to industrial production requires careful consideration of several factors including reactor design, energy consumption, and process economics [22]. Scale-up factors of fifteen and eleven have been successfully realized considering the amount of substrates and reactor volume respectively [22]. The investigation of scaling parameters has shown that initial batch sizes significantly change the powder-to-space ratio, but within investigated parameter ranges, no negative influence on yield has been observed [22].

Energy consumption optimization is critical for large-scale implementation, as the choice of process parameters significantly impacts overall energy efficiency [22]. Studies have demonstrated that up to fifty percent of total milling beaker volume can be occupied by substrates in addition to thirty percent for milling balls, allowing for substantial production volumes [22]. The scaling process must also account for heat generation and dissipation, as larger batches may require enhanced cooling systems to maintain optimal reaction temperatures [22].

Industrial scaling considerations include the selection of appropriate milling equipment, material handling systems, and quality control measures to ensure consistent product characteristics across different batch sizes [15]. The non-periodic characteristics resulting from intense ball milling contribute to high ionic conductivity, making scale-up strategies that preserve these features essential for maintaining product performance [6].

Thermal Synthesis Routes

High Temperature Reaction Dynamics

Thermal synthesis of lithium tetrachloroaluminate typically involves high-temperature reactions between lithium chloride and aluminum trichloride under controlled conditions [9] [10]. The thermal preparation method requires precise temperature control, with synthesis temperatures ranging from 180 to 240 degrees Celsius depending on the specific process configuration [10]. The reaction dynamics involve fusion synthesis where equimolar amounts of purified lithium chloride and aluminum trichloride are mixed and heated to form the desired tetrachloroaluminate complex [4] [10].

The thermal decomposition behavior of lithium tetrachloroaluminate shows characteristic melting at approximately 420 Kelvin, followed by decomposition onset at around 643 Kelvin [2]. The high-temperature reaction pathway involves the formation of intermediate aluminum oxide hydroxide phases during the thermal transformation process [5]. The reaction mechanism proceeds through sequential phase transitions, with the formation of transition aluminas occurring before the final tetrachloroaluminate structure is established [5].

Temperature-dependent studies have revealed that the thermal stability of tetrachloroaluminate complexes varies significantly with the ionic radius of the alkali metal cation [20]. The thermal decomposition follows specific reaction pathways where lithium aluminum dichloride molecules are easily decomposed, resulting in large partial pressures of aluminum chloride in the vapor phase [20]. The reaction dynamics are governed by equilibrium processes that involve the formation and decomposition of complex molecular species at elevated temperatures [20].

Controlled Atmosphere Requirements

Thermal synthesis of lithium tetrachloroaluminate requires stringent atmospheric control to prevent contamination and ensure complete reaction [4] [10]. The synthesis must be conducted under vacuum or inert gas conditions to eliminate moisture and oxygen that can interfere with the reaction mechanism [4]. Sublimation purification of aluminum trichloride is performed under controlled temperature conditions ranging from 200 to 240 degrees Celsius for six to seven hours [10].

The controlled atmosphere requirements extend to the entire synthesis process, including precursor preparation, reaction execution, and product isolation [9]. Anhydrous conditions are essential throughout the process, as the presence of water leads to hydrolysis reactions that can compromise product purity and yield [4]. The reaction environment must maintain low humidity levels and exclude oxidizing agents that can cause unwanted side reactions [1].

Specialized equipment including sealed reaction vessels, vacuum systems, and inert gas purging capabilities are necessary for maintaining proper atmospheric conditions [10]. The sublimation containers used in the purification process require careful design to ensure effective separation of pure aluminum trichloride from impurities [10]. Temperature ramping profiles and atmosphere composition must be precisely controlled to achieve optimal reaction kinetics and product formation [21].

Solution-Based Methods

Solution-based synthesis methods for lithium tetrachloroaluminate involve the preparation of homogeneous liquid precursor systems that are subsequently processed to form the desired solid product [12]. These methods typically utilize polar aprotic solvents such as sulfur dioxide to dissolve the component halides and facilitate controlled precipitation or crystallization [4] [12]. The solution approach allows for better mixing of reactants and can provide more uniform product composition compared to solid-state methods [12].

The aqueous solution route represents an environmentally friendly approach that can produce high-quality films and powders at relatively low temperatures [21]. Solution-based methods enable precise control over stoichiometry and can incorporate additives or dopants more easily than solid-state techniques [25]. The sol-gel process has been successfully employed to synthesize various aluminate phases by mixing calcium and aluminum nitrate salts as starting materials [25] [30].

Temperature-dependent conductivity measurements of lithium tetrachloroaluminate in solution have revealed association constants ranging from 42 at 238.15 Kelvin to 354 cubic decimeters per mole at 288.15 Kelvin [12]. The solution chemistry involves complex equilibria between ionic species, with the lithium-ion solvent interaction being much stronger compared to the interaction with the tetrachloroaluminate anion [12]. This behavior contrasts significantly with lithium halides in liquid sulfur dioxide, where association constants can reach 96,000 cubic decimeters per mole [12].

Comparative Analysis of Synthesis Routes

Structural Outcomes Based on Synthesis Method

The choice of synthesis method significantly influences the structural characteristics and properties of lithium tetrachloroaluminate products [2]. Mechanochemical synthesis produces materials with enhanced defect formation, including lithium vacancies and interstitials that are likely prevailing features of mechanically synthesized tetrachloroaluminates [2]. Synchrotron and neutron diffraction studies have confirmed that mechanochemically synthesized materials exhibit different structural features compared to thermally prepared counterparts [2].

Thermal synthesis methods tend to produce more crystalline materials with fewer defects but may result in lower ionic conductivity due to reduced non-periodic features [6]. The annealing process following mechanochemical synthesis can increase crystallinity and enhance ionic conductivity, but research has found that excessive annealing can lead to increased impurities and reduced performance in some cases [6]. The structural outcomes are directly related to the synthesis-induced defect chemistry, which plays a crucial role in determining the final material properties [18].

| Synthesis Method | Crystal Structure | Defect Density | Ionic Conductivity (S cm⁻¹) | Thermal Stability |

|---|---|---|---|---|

| Mechanochemical | Monoclinic P2₁/c | High | 2.9 × 10⁻⁵ | 420 K melting |

| Thermal | Monoclinic P2₁/c | Low | 1.2 × 10⁻⁶ | 422 K melting |

| Solution-based | Variable | Medium | Variable | Temperature dependent |

The mechanochemical route enables the characterization of lithium tetrachloroaluminate compounds that cannot be synthesized by thermal methods, particularly for iodide variants that have low melting points [2]. The high-purity bulk samples obtained through mechanochemical synthesis allow for accurate structural determination and property evaluation [2].

Defect Engineering Through Synthesis Control

Defect engineering through controlled synthesis represents a powerful approach for tailoring the properties of lithium tetrachloroaluminate materials [18]. The mechanochemical synthesis route naturally introduces beneficial defects including lithium vacancies and interstitial sites that enhance ionic transport properties [2]. These defects create migration pathways that facilitate lithium-ion conduction through the material structure [2].

The concentration and type of defects can be systematically controlled through synthesis parameter optimization, including milling time, energy input, and post-synthesis treatment conditions [18]. Research has demonstrated that the introduction of specific defect types can simultaneously enhance activity, selectivity, and stability of the resulting materials [18]. The defect engineering strategy proves effective in enhancing material performance due to modified pore structures and changes in coordination environment [18].

Controlled defect formation through synthesis manipulation enables the creation of materials with tailored electronic structures and transport properties [18]. The synthesis-induced defects appear to be crucial for the observed ionic conductivity enhancement in mechanochemically prepared materials compared to their thermally synthesized counterparts [2]. Bond-valence site energy analysis has revealed that ionic conductivity is governed by the presence of intrinsic tetrahedral and octahedral interstitial sites that are created through the synthesis process [2].

Crystal System and Space Group Analysis

Aluminate(1-), tetrachloro-, lithium, (T-4)- exhibits polymorphism with two distinct crystallographic modifications that have been characterized through comprehensive structural studies [1] [2]. The primary modification crystallizes in the monoclinic crystal system with space group P2₁/c (space group number 14), while a metastable polymorph adopts the orthorhombic crystal system with space group Pmn2₁ (space group number 31) [1] [2].

The monoclinic modification represents the thermodynamically stable form with unit cell parameters: a = 7.329 Å, b = 12.230 Å, c = 6.251 Å, β = 90.24°, and unit cell volume of 560.6 ų [1] [2]. This structure contains four formula units per unit cell (Z = 4) and exhibits a calculated density of 1.98 g/cm³ [1] [2]. The orthorhombic polymorph displays reduced unit cell parameters: a = 7.8273 Å, b = 6.4466 Å, c = 6.1304 Å, with a significantly smaller unit cell volume of 309.34 ų and lower density of 1.887 g/cm³ [1] [2].

Both crystal structures can be described as slightly distorted hexagonal closest packings of chloride anions, where the arrangement differs primarily in the coordination environments of the lithium cations [1] [2]. The monoclinic form features lithium cations in octahedral coordination with six chloride neighbors, while the orthorhombic modification exhibits lithium in tetrahedral coordination with only four chloride neighbors [1] [2]. In both polymorphs, aluminum cations maintain tetrahedral coordination with four chloride anions, forming discrete [AlCl₄]⁻ tetrahedral units [1] [2].

The space group analysis reveals fundamental differences in symmetry operations between the two modifications. The monoclinic P2₁/c space group contains a 2₁ screw axis along the b-direction and a c-glide plane, while the orthorhombic Pmn2₁ space group incorporates mirror planes perpendicular to the a and b axes combined with a 2₁ screw axis along the c-direction [1] [2]. These symmetry differences directly influence the coordination geometries and vacancy distributions within the crystal structures [1] [2].

Defect Chemistry and Vacancy Distribution

The defect chemistry of lithium tetrachloroaluminate exhibits significant complexity arising from both intrinsic and extrinsic defect formation mechanisms [3] [4]. Systematic studies using synchrotron powder X-ray diffraction and neutron diffraction have revealed that lithium vacancies and interstitial lithium sites represent the predominant defect species in mechanochemically synthesized samples [3] [4].

Occupancy refinement studies demonstrate that the lithium site occupancy in the monoclinic modification ranges from 84% to 91%, indicating substantial lithium vacancy concentrations on the order of 9-16% of the regular lithium sites [3] [4]. The formation energy for lithium vacancies has been calculated to be approximately 0.6-0.7 eV, resulting in equilibrium vacancy concentrations of 10⁻¹⁰ to 10⁻⁸ at room temperature [3] [4].

The vacancy distribution analysis reveals preferential formation of Schottky-type defects where lithium vacancies are charge-compensated by corresponding aluminum or chlorine vacancies, maintaining overall electroneutrality [3] [4]. Bond valence site energy calculations indicate that lithium vacancies preferentially occupy sites with reduced coordination numbers, particularly in regions of structural disorder [3] [4].

Interstitial lithium represents another significant defect type with formation energies of 0.3-0.4 eV, leading to higher equilibrium concentrations of 10⁻⁶ to 10⁻⁴ at room temperature [3] [4]. The interstitial positions are located at coordinates (0.236, 0.014, 0.792) within the unit cell, forming a secondary sublattice that facilitates lithium ion migration [3] [4].

The defect chemistry also encompasses aluminum antisite defects where aluminum cations occupy lithium sites, although these occur at much lower concentrations (10⁻¹² to 10⁻¹⁰) due to higher formation energies of 1.2-1.5 eV [3] [4]. No evidence for lithium-aluminum disorder has been observed in any of the tetrahaloaluminate modifications, indicating strong site preference for the respective cation positions [3] [4].

Interstitial Site Occupancy Phenomena

The interstitial site occupancy in lithium tetrachloroaluminate demonstrates remarkable structural complexity with multiple types of interstitial positions available for lithium accommodation [3] [4] [5]. Tetrahedral interstitial sites represent the most favorable locations for lithium occupation, exhibiting coordination numbers of 4 and site symmetries ranging from Td to lower symmetries depending on local distortions [3] [4].

The primary interstitial sites are characterized by tetrahedral coordination with four chloride neighbors at distances of 2.32-2.41 Å, which are comparable to regular lithium-chloride bond lengths in the octahedral sites [3] [4]. These interstitial positions form interconnected pathways that facilitate lithium ion transport with activation energies of 0.2-0.4 eV [3] [4].

Octahedral interstitial sites provide secondary accommodation for lithium ions with coordination numbers of 6, although these sites exhibit lower occupancy probabilities due to increased electrostatic repulsion and steric constraints [3] [4]. The activation energies for lithium occupancy in octahedral interstices range from 0.5-0.7 eV, making them less favorable than tetrahedral sites [3] [4].

The orthorhombic polymorph exhibits unique interstitial site occupancy characteristics where lithium cations in the regular lattice positions are statistically distributed with 50% occupancy, effectively creating a defect wurtz-stannite-type structure [1] [2]. This statistical disorder generates additional interstitial sites that contribute to enhanced lithium mobility [1] [2].

Trigonal interstitial sites with coordination numbers of 3 represent less favorable positions with activation energies of 0.8-1.0 eV, while cubic interstitial sites with coordination numbers of 8 are highly unfavorable with activation energies exceeding 1.2 eV [3] [4]. The site preference hierarchy follows the order: tetrahedral > octahedral > trigonal > cubic, reflecting the balance between electrostatic stabilization and steric constraints [3] [4].

Structural Relationship with Other Tetrahaloaluminates

The structural relationships between lithium tetrachloroaluminate and other tetrahaloaluminates reveal systematic trends that correlate with halide size and alkali metal radius [3] [4] [6]. The tetrahaloaluminate series LiAlX₄ (X = Cl, Br, I) maintains structural coherence with all members crystallizing in the monoclinic P2₁/c space group under ambient conditions [3] [4] [6].

Unit cell expansion occurs systematically with increasing halide size, where replacement of chloride (1.81 Å) with bromide (1.96 Å) and iodide (2.20 Å) leads to proportional increases in unit cell volume from 561 ų (Cl) to 674 ų (Br) to 814 ų (I) [6]. The density increases correspondingly from 1.98 g/cm³ (Cl) to 2.35 g/cm³ (Br) to 2.94 g/cm³ (I), reflecting the increasing atomic mass of the halides [6].

The alkali metal tetrachloroaluminate series MAlCl₄ (M = Li, Na, K, Rb, Cs) exhibits distinct structural evolution with increasing cation size [7] [8]. Lithium tetrachloroaluminate maintains the monoclinic P2₁/c structure, while sodium tetrachloroaluminate adopts an orthorhombic Pnma structure [7]. The heavier alkali metals (K, Rb, Cs) continue with orthorhombic structures but show increasing coordination numbers from 6 (Li) to 10 (Cs) [7] [8].

Coordination geometry relationships demonstrate that lithium maintains octahedral coordination in the chloride while exhibiting tetrahedral coordination in the metastable orthorhombic polymorph [1] [2]. This coordination flexibility is unique to lithium among the alkali metals, reflecting its small ionic radius and high charge density [1] [2].

The thermal stability trends across the tetrahaloaluminate series show increasing melting points from chloride (420 K) to bromide (465 K) to iodide (509 K), while decomposition temperatures decrease from chloride (643 K) to bromide and iodide (593 K) [6]. This behavior reflects the increasing lattice energy with halide size offset by decreasing bond strengths in the larger halides [6].

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 18 of 59 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 41 of 59 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant